1-Isobutyl-4-piperidin-4-yl-piperazine
Description
1-Isobutyl-4-piperidin-4-yl-piperazine is a piperazine derivative featuring a piperidine ring substituted at the 4-position and an isobutyl group at the 1-position of the piperazine core. The isobutyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity, pharmacokinetics, and selectivity compared to analogs with smaller alkyl or aromatic groups.
Properties
CAS No. |
1082545-66-1 |
|---|---|
Molecular Formula |
C13H27N3 |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4-piperidin-4-ylpiperazine |
InChI |
InChI=1S/C13H27N3/c1-12(2)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13/h12-14H,3-11H2,1-2H3 |
InChI Key |
KSCYFEWQDWKYIK-UHFFFAOYSA-N |
SMILES |
CC(C)CN1CCN(CC1)C2CCNCC2 |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
*Predicted or experimentally derived; †Estimated based on isobutyl group contribution; ‡From analog data in .
Key Observations :
- The isobutyl group increases lipophilicity (LogP) compared to methyl but remains less lipophilic than aromatic substituents (e.g., 4-chlorophenyl). This may enhance blood-brain barrier penetration, relevant for CNS-targeted applications .
- Solubility decreases with larger alkyl or aryl groups, necessitating formulation adjustments for in vivo studies .
Pharmacological Activity
Table 2: Receptor Affinity and Functional Activity
Key Observations :
- Piperazine derivatives with bulky substituents (e.g., isobutyl, indol-3-ylbutyl) often target G protein-coupled receptors (GPCRs) like neurokinin or melanocortin receptors, modulating pathways for anxiety, depression, or pain .
- Smaller substituents (e.g., methyl) may lack the steric requirements for high-affinity binding to these receptors but could improve metabolic stability .
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